Linezolid N-Oxide

Beschreibung

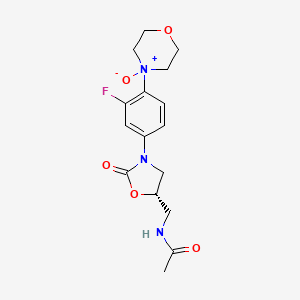

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[[(5S)-3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O5/c1-11(21)18-9-13-10-19(16(22)25-13)12-2-3-15(14(17)8-12)20(23)4-6-24-7-5-20/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFKNYFIQWSUNN-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189038-36-6 | |

| Record name | Linezolid N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189038366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINEZOLID N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JD2DSM8PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the In Vivo Metabolism of Linezolid: Elucidating the Role of Linezolid N-Oxide and Other Key Metabolites

Executive Summary

Linezolid, the first clinically approved oxazolidinone antibiotic, represents a critical therapeutic option for treating severe infections caused by multidrug-resistant Gram-positive bacteria.[1] Its efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. While linezolid is primarily cleared through non-renal pathways, its biotransformation results in several metabolites.[2] The two most abundant and well-characterized are PNU-142586 and PNU-142300, formed via oxidative cleavage of the morpholine ring.[3][4][5][6] This guide provides a comprehensive technical overview of the metabolic landscape of linezolid, with a specific focus on the formation and potential significance of Linezolid N-Oxide, a less-characterized but mechanistically plausible metabolite. We will delve into the established metabolic pathways, the analytical methodologies required for quantification, the clinical implications of metabolite accumulation, and the current knowledge gaps that warrant further investigation. This document is intended for researchers, clinical pharmacologists, and drug development professionals engaged in the study of antibiotic metabolism and disposition.

Part 1: Linezolid - A Foundational Overview

Chemical Structure and Mechanism of Action

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class.[7] Its structure features a core oxazolidinone ring, a fluorinated phenyl ring, and a morpholine ring.[7] This unique chemical scaffold is responsible for its novel mechanism of action. Unlike many other antibiotic classes that interfere with cell wall synthesis or DNA replication, linezolid inhibits the initiation of bacterial protein synthesis.[1][] It binds to the 23S ribosomal RNA on the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.[7][9] This early-stage blockade of protein synthesis is bacteriostatic against enterococci and staphylococci and bactericidal for most streptococci strains.[3][7]

Clinical Utility

Linezolid is a vital tool in the clinical management of infections caused by resistant Gram-positive pathogens. Its approved indications include complicated skin and soft tissue infections, nosocomial pneumonia, and infections caused by vancomycin-resistant Enterococcus faecium (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[1][4] The availability of both intravenous and oral formulations with approximately 100% oral bioavailability enhances its clinical utility, facilitating a seamless transition from inpatient to outpatient therapy.[10]

Part 2: The Metabolic Landscape of Linezolid

The clearance of linezolid is predominantly metabolic, with about 65% of the drug undergoing biotransformation.[2] The metabolism is characterized by the oxidation of the morpholine ring, which leads to the formation of two major, microbiologically inactive metabolites.[2][3] Intriguingly, the enzymatic basis for this oxidation is not fully elucidated, as extensive in vitro studies have failed to identify a specific cytochrome P450 (CYP) isozyme responsible for the primary oxidative step.[11]

The Major Metabolic Pathways: Morpholine Ring Cleavage

The two principal metabolites of linezolid are PNU-142586 and PNU-142300.[5][10]

-

PNU-142586 (Metabolite B): This is the most abundant metabolite, accounting for approximately 40% of the linezolid dose excreted in urine at steady state.[3][4] Its formation is believed to occur via a non-enzymatic, chemical oxidation process that leads to the opening of the morpholine ring.[3][5]

-

PNU-142300 (Metabolite A): This metabolite accounts for about 10% of the excreted dose.[3][4] Its formation is the result of an enzymatic oxidation of the morpholine ring, though the specific enzymes remain uncharacterized.[3]

Focus: Linezolid N-Oxide

Linezolid N-Oxide is a derivative formed by the oxidation of a nitrogen atom on the morpholine moiety.[12] While not as extensively documented as the ring-opened metabolites, its formation is a chemically plausible metabolic step.

-

Chemical Properties: The addition of an oxygen atom to the morpholine nitrogen increases the polarity of the molecule, which typically facilitates excretion. This modification can influence the compound's pharmacological and toxicological profile.[12]

-

Hypothesized Formation: N-oxidation is a common reaction in drug metabolism, often catalyzed by CYP enzymes or flavin-containing monooxygenases (FMOs). Given that conventional in vitro screening has not identified a specific CYP for linezolid's primary oxidation, the involvement of an uncharacterized P450 enzyme or an alternative microsomal-mediated pathway has been suggested.[11] The formation of Linezolid N-Oxide could represent a minor pathway or an intermediate step preceding the cleavage of the morpholine ring. Its precise contribution to the overall metabolic profile of linezolid in vivo remains an area for active research.

Part 3: Pharmacokinetics and Clinical Implications

The pharmacokinetics of linezolid's metabolites are of significant clinical interest, particularly in patient populations with compromised organ function.

Accumulation in Renal Impairment

While linezolid itself does not require dose adjustment in patients with renal impairment, its metabolites, PNU-142586 and PNU-142300, are cleared by the kidneys and can accumulate significantly in patients with renal dysfunction.[3][5] Studies have shown that exposure to these metabolites can be up to tenfold higher in patients with a creatinine clearance (CrCl) of less than 30 mL/min.[13]

Association with Adverse Events

The most common dose-limiting toxicity associated with prolonged linezolid therapy is myelosuppression, particularly thrombocytopenia.[4] Emerging evidence suggests a potential link between the accumulation of linezolid metabolites and the development of these hematological adverse effects.[4][14] High trough concentrations of both linezolid and its primary metabolites have been significantly associated with thrombocytopenia and anemia.[4] This underscores the importance of therapeutic drug monitoring (TDM) in high-risk patients to optimize dosing and minimize toxicity.[13]

Table 1: Impact of Renal Function on Linezolid and Metabolite Exposure

Data synthesized from population pharmacokinetic modeling studies.[15]

| Parameter | Renal Function | Linezolid | PNU-142300 | PNU-142586 |

| Cmin (µg/mL) | Normal (CrCl: 90 mL/min) | 6.2 | 0.3 | 0.7 |

| Severe Dysfunction (CrCl: 15 mL/min) | 17.3 | 2.2 | 4.5 | |

| AUC₀₋₂₄ (mg·h/L) | Normal (CrCl: 90 mL/min) | 233.2 | 9.3 | 25.7 |

| Severe Dysfunction (CrCl: 15 mL/min) | 488.7 | 50.8 | 107.1 |

Cmin : Trough plasma concentration at steady state; AUC₀₋₂₄ : Area under the concentration-time curve over 24 hours.

Part 4: Analytical Methodologies for Metabolite Quantification

Accurate quantification of linezolid and its metabolites in biological matrices is essential for pharmacokinetic studies and clinical TDM. High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for this purpose due to its high sensitivity and specificity.[16]

Protocol: Quantification of Linezolid and Metabolites in Plasma via LC-MS/MS

This protocol provides a robust framework for the simultaneous determination of linezolid, PNU-142300, PNU-142586, and potentially Linezolid N-Oxide.

Causality and Self-Validation: The choice of protein precipitation is a rapid and effective sample cleanup method for this analysis.[17] The use of a stable isotope-labeled internal standard (e.g., Linezolid-d3) is critical for a self-validating system, as it corrects for variations in sample recovery and matrix effects during ionization, ensuring accuracy and precision. The specificity is achieved through the unique precursor-to-product ion transitions (MRM) for each analyte.

Step-by-Step Methodology:

-

Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of linezolid, PNU-142300, PNU-142586, and Linezolid N-Oxide reference standards into blank human plasma.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, standard, or QC, add 20 µL of internal standard working solution (e.g., Linezolid-d3 in methanol).

-

Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. The use of acetonitrile is effective and compatible with typical reversed-phase chromatography.

-

Vortex vigorously for 1 minute to ensure complete protein denaturation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the clear supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., XBridge C18, 2.1 x 50 mm, 3.5 µm) is suitable for retaining and separating these moderately polar compounds.[17]

-

Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The formic acid aids in protonation for positive ion mode mass spectrometry.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions must be optimized for each analyte and the internal standard using authentic standards.

-

-

Data Analysis and Validation:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

-

Use a weighted (1/x²) linear regression to determine the concentrations in unknown samples.

-

Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effect.[18]

-

Part 5: Conclusion and Future Directions

The metabolism of linezolid is a critical determinant of its disposition and safety profile. The primary pathways leading to the formation of the inactive, ring-opened metabolites PNU-142586 and PNU-142300 are well-established. The accumulation of these metabolites in patients with renal failure and their potential association with myelosuppression highlight a significant clinical consideration that warrants careful patient monitoring.

The role of Linezolid N-Oxide, however, remains largely unexplored. While its formation is chemically and biologically plausible, its quantitative contribution to the overall metabolism and its potential clinical relevance are unknown. Future research should be directed toward:

-

Definitive Identification and Quantification: Developing and applying sensitive analytical methods to screen for and quantify Linezolid N-Oxide in plasma and urine from patients receiving linezolid, particularly those with varying degrees of renal and hepatic function.

-

Enzymology of Formation: Conducting advanced in vitro studies with a broader range of enzyme systems to definitively identify the catalysts responsible for linezolid oxidation, including the formation of the N-oxide.

-

Toxicological Assessment: Synthesizing pure Linezolid N-Oxide to enable in vitro toxicological studies (e.g., on hematopoietic progenitor cells) to assess its potential contribution to linezolid-associated adverse events.

A more complete understanding of the entire metabolic profile of linezolid, including minor pathways, will ultimately enable more precise dosing strategies and improve the safety of this critically important antibiotic.

References

-

Various Authors. (2025). INVESTIGATIONS ON IN VITRO METABOLITES OF LINEZOLID IN VARIOUS SPECIES. ResearchGate. [Link]

-

Decker, B. & Kasi, A. (2024). Linezolid. StatPearls - NCBI Bookshelf. [Link]

-

Li, Y., et al. (2024). High accumulation of linezolid and its major metabolite in the serum of patients with hepatic and renal dysfunction is significantly associated with thrombocytopenia and anemia. Microbiology Spectrum. [Link]

-

National Center for Biotechnology Information. (n.d.). Linezolid. PubChem. [Link]

-

Wynalda, M. A., Hauer, M. J., & Wienkers, L. C. (2000). Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes. Drug Metabolism and Disposition. [Link]

-

Tsuji, Y., et al. (n.d.). Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients. Journal of Infection and Chemotherapy. [Link]

-

Unknown Author. (n.d.). The main metabolic process of linezolid. ResearchGate. [Link]

-

Behzadi, P., et al. (2020). Linezolid: a review of its properties, function, and use in critical care. PMC. [Link]

-

FRCPathPrep.com. (2024). Linezolid Explained: Mechanism, Uses & Exam Strategy | FRCPath Microbiology. YouTube. [Link]

-

MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy. [Link]

-

MacGowan, A. P. (n.d.). Metabolic pathways of linezolid, based on data from mice, dogs and humans. ResearchGate. [Link]

-

Schentag, J. J. (2000). Population Pharmacokinetics of Linezolid in Patients Treated in a Compassionate-Use Program. Antimicrobial Agents and Chemotherapy. [Link]

-

Unknown Author. (n.d.). Concentrations of linezolid and its major metabolites stratified by renal impairment. ResearchGate. [Link]

-

Chen, Y., et al. (2024). Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients. Therapeutic Drug Monitoring. [Link]

-

Unknown Author. (n.d.). Overview of analytical methods for the estimation of linezolid. ResearchGate. [Link]

-

Cattaneo, D., et al. (2010). Determination of linezolid in human plasma by high-performance liquid chromatography with ultraviolet detection. Therapeutic Drug Monitoring. [Link]

-

Unknown Author. (n.d.). A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. International Journal of Science and Research. [Link]

-

Bhalodi, A. A., et al. (2013). Accumulation of Major Linezolid Metabolites in Patients with Renal Impairment. Antimicrobial Agents and Chemotherapy. [Link]

-

Hanaya, K., et al. (2017). Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events. Chemical & Pharmaceutical Bulletin. [Link]

Sources

- 1. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetics of Linezolid in Patients Treated in a Compassionate-Use Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CAS 189038-36-6: Linezolid N-Oxide | CymitQuimica [cymitquimica.com]

- 13. researchgate.net [researchgate.net]

- 14. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 16. researchgate.net [researchgate.net]

- 17. Determination of linezolid in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijprajournal.com [ijprajournal.com]

A Technical Guide to the Role of Linezolid N-Oxide in Linezolid Degradation Pathways

Abstract

Linezolid is a critical oxazolidinone antibiotic for combating resistant Gram-positive bacterial infections.[1][2][3] A comprehensive understanding of its degradation, both through metabolic processes in vivo and chemical breakdown in vitro, is paramount for ensuring its safety, efficacy, and stability. This technical guide provides an in-depth examination of the degradation pathways of linezolid, with a specific focus on the formation and significance of Linezolid N-oxide and other major metabolites. We will explore the enzymatic and non-enzymatic mechanisms of degradation, present detailed analytical methodologies for their characterization, and discuss the clinical and pharmaceutical implications of these transformation products.

Introduction: The Clinical Imperative for Understanding Linezolid Stability

Linezolid represents a vital tool in the clinical armamentarium against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its unique mechanism of action, inhibiting the initiation phase of bacterial protein synthesis, sets it apart from other antibiotic classes.[][5] However, like all therapeutic agents, linezolid is susceptible to degradation. The resulting products can have altered efficacy, different pharmacokinetic profiles, or potential toxicities.

In drug development, understanding these degradation pathways is a cornerstone of establishing a stable formulation and predicting metabolic fate. For clinicians, it informs dosing adjustments in specific patient populations, particularly those with hepatic or renal impairment where metabolite accumulation may occur.[6][7] This guide focuses on the oxidative degradation of linezolid's morpholine ring, a primary route of transformation, and elucidates the role of its various metabolites.[6]

Linezolid Degradation: Metabolic and Chemical Pathways

The degradation of linezolid proceeds via two principal routes: metabolic transformation within the body (in vivo) and chemical degradation under various environmental stressors (in vitro), often studied through forced degradation experiments.

In Vivo Metabolic Pathways

The primary metabolic pathway for linezolid is the oxidation of its morpholine ring, which does not rely on the major cytochrome P450 (CYP) isoenzymes typically responsible for drug metabolism.[5][8] This is a key clinical feature, as it reduces the likelihood of drug-drug interactions.[9][10] The metabolism results in two main, pharmacologically inactive metabolites.[11][12][13]

-

Metabolite A (PNU-142300): This metabolite is formed through an enzymatic process.

-

Metabolite B (PNU-142586): This is the most abundant metabolite and is formed through a non-enzymatic, chemical oxidation mechanism that is considered the rate-limiting step in linezolid's clearance.[6][12][13]

While Linezolid N-oxide is a derivative formed by oxidation at a nitrogen atom, the principal metabolic route involves oxidation and opening of the morpholine ring to form these two carboxylic acid metabolites.[6][14] Recent research has shed light on the specific enzymes involved in the initial oxidative steps, identifying that Cytochrome P450 enzymes CYP2J2, CYP4F2, and CYP1B1 can catalyze the hydroxylation of the morpholine moiety.[9][10][15] This initial hydroxylation leads to an unstable intermediate that subsequently opens to form the major metabolites.[16]

Caption: In Vivo Metabolic Pathway of Linezolid.

In Vitro Forced Degradation Pathways

Forced degradation studies are essential for identifying potential degradants that could form during manufacturing and storage, thereby ensuring product quality and safety.[17] Linezolid is subjected to stress conditions as mandated by ICH guidelines, including acid, base, oxidation, heat, and light.

-

Alkaline Conditions: Linezolid is highly susceptible to degradation under alkaline (basic) conditions. Studies show it degrades completely in 0.1 M sodium hydroxide, often producing a yellow solution, indicating significant structural modification likely involving the opening of the oxazolidinone ring.[18][19]

-

Acidic and Oxidative Conditions: The drug shows minimal degradation under acidic (hydrochloric acid) and oxidative (hydrogen peroxide) stress.[18] This suggests the core structure is relatively stable to these conditions.

-

Thermal and Photolytic Stress: Linezolid is generally stable under thermal and photolytic stress.[19][20]

The formation of Linezolid N-oxide is most plausible under oxidative stress conditions, although it is not typically reported as a major degradant in standard forced degradation studies compared to the products of alkaline hydrolysis.[14][18]

Quantitative Analysis of Linezolid and its Metabolites

Accurate quantification of linezolid and its degradation products in biological matrices and pharmaceutical formulations is critical. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for this purpose due to its high sensitivity and specificity.[7][8][21]

Pharmacokinetic Profile

Following oral administration, linezolid is rapidly and almost completely absorbed, with a bioavailability of nearly 100%.[5][6] The parent drug is the major circulating component.[11]

| Parameter | Linezolid (Parent Drug) | Metabolite PNU-142586 | Metabolite PNU-142300 |

| Primary Form in Plasma | Major Circulating Component | Minor Circulating Component | Minor Circulating Component |

| % of Dose in Urine | ~30% | ~40% | ~10% |

| Pharmacological Activity | Active | Inactive | Inactive |

| Formation Pathway | - | Primarily Non-Enzymatic | Enzymatic |

| Table 1: Summary of Linezolid and its major metabolites in humans.[6][11] |

Detailed Experimental Protocol: LC-MS/MS Quantification

This section provides a representative, field-proven protocol for the simultaneous quantification of linezolid and its primary metabolites in human plasma. This method is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Objective: To develop and validate a robust LC-MS/MS method for quantifying linezolid, PNU-142586, and PNU-142300 in human plasma.

Materials and Reagents

-

Reference standards (Linezolid, PNU-142586, PNU-142300)

-

Internal Standard (e.g., Tedizolid or a stable isotope-labeled Linezolid)

-

HPLC-grade Acetonitrile, Methanol, and Water

-

Formic Acid (LC-MS grade)

-

Human Plasma (K2-EDTA)

Instrumentation

-

HPLC system (e.g., Shimadzu, Waters)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)

-

Analytical Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)

Step-by-Step Protocol

-

Standard Solution Preparation: Prepare stock solutions of linezolid, its metabolites, and the internal standard in methanol. Serially dilute to create calibration curve standards and quality control (QC) samples.

-

Sample Preparation (Protein Precipitation):

-

Rationale: This is a simple and effective method to remove plasma proteins that would otherwise interfere with the analysis and damage the analytical column.[22]

-

Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

-

Add 20 µL of internal standard working solution.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Conditions:

-

Rationale: A C18 column provides good retention for the moderately polar analytes. A gradient elution with acetonitrile and water (with formic acid) allows for efficient separation of the parent drug from its more polar metabolites. Formic acid helps to protonate the analytes for better ionization in the mass spectrometer.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient Program: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to 10% B, and equilibrate for 2 minutes.

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: Monitor specific parent-to-product ion transitions for each analyte and the internal standard.

-

| Analyte | Parent Ion (m/z) | Product Ion (m/z) |

| Linezolid | 338.3 | 296.2 |

| PNU-142586 | 354.2 | 312.1 |

| PNU-142300 | 312.2 | 268.1 |

| Internal Standard | (Specific to choice) | (Specific to choice) |

| Table 2: Example MRM transitions for LC-MS/MS analysis. |

-

Method Validation: Validate the method according to regulatory guidelines (e.g., FDA/ICH) for linearity, accuracy, precision, specificity, and stability.[19]

Caption: Experimental workflow for LC-MS/MS analysis.

Significance and Implications

-

Low Drug-Drug Interaction Potential: The fact that linezolid's metabolism is not primarily mediated by major CYP enzymes is a significant clinical advantage, reducing the risk of interactions with co-administered drugs.[9][10]

-

Role in Toxicity: While linezolid itself is associated with potential hematological toxicity (thrombocytopenia), its major metabolites are inactive.[6][13] However, in patients with severe renal impairment, these metabolites can accumulate, and monitoring may be necessary, although the direct link between metabolite accumulation and increased toxicity is still under investigation.[7][12]

-

Pharmaceutical Stability: The susceptibility of linezolid to alkaline hydrolysis is a critical consideration for the formulation of liquid preparations and intravenous solutions.[18][23] Buffering these solutions to a slightly acidic or neutral pH is essential to prevent degradation and the formation of impurities.[23]

Conclusion

The degradation of linezolid is a well-characterized process dominated by the oxidative opening of its morpholine ring, leading to two primary, inactive metabolites. Linezolid N-oxide, while a theoretical product of oxidation, is not a major metabolite or a commonly reported degradant under standard stress conditions. The metabolic pathway's independence from major CYP450 enzymes underscores the drug's favorable interaction profile. A thorough understanding of these degradation pathways, facilitated by robust analytical methods like LC-MS/MS, is fundamental to the safe and effective development, manufacturing, and clinical application of this essential antibiotic.

References

- ResearchGate. (n.d.). The main metabolic process of linezolid. [Diagram].

- Google Patents. (2012). CN102643251A - Linezolid degradation impurity and preparation method thereof.

- National Institutes of Health (NIH). (n.d.). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids.

- Research Journal of Life Sciences, Bio-informatics, Pharmaceutical and Chemical Sciences. (2018). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID.

- Slatter, J. G., et al. (2001). Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects. PubMed.

- MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. PubMed.

- ResearchGate. (n.d.). A Study of Method Development, Validation and Forced Degradation for Estimation of Linezolid in Bulk and Pharmaceutical Dosage form by RP-HPLC.

- ResearchGate. (n.d.). Overview of analytical methods for the estimation of linezolid.

- Follman, K. E., et al. (2022). Linezolid Metabolism Is Catalyzed by Cytochrome P450 2J2, 4F2, and 1B1. PubMed.

- Wang, J., et al. (2019). Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence. PubMed.

- National Center for Biotechnology Information. (2022). Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid. PubMed Central.

- ResearchGate. (n.d.). Linezolid Metabolism is Catalyzed by CYP2J2, CYP4F2 and CYP1B1.

- BOC Sciences. (n.d.). Linezolid: Definition, Mechanism of Action and Application.

- Journal of Research in Chemistry. (n.d.).

- Wang, J., et al. (2019). Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence. Frontiers in Pharmacology.

- National Center for Biotechnology Information. (2024). Linezolid - StatPearls.

- CymitQuimica. (n.d.). CAS 189038-36-6: Linezolid N-Oxide.

- MacGowan, A. P. (n.d.). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy.

- Liao, R., et al. (2023). High accumulation of linezolid and its major metabolite in the serum of patients with hepatic and renal dysfunction is significantly associated with thrombocytopenia and anemia. Microbiology Spectrum.

- Follman, K. E., et al. (2022). Linezolid Metabolism Is Catalyzed by Cytochrome P450 2J2, 4F2, and 1B1. DOI.

- Dove Medical Press. (2021). HPLC-UV method for qquantitation of linezolid. International Journal of Nanomedicine.

- Farmacia Journal. (n.d.).

- ChEMBL. (2005). Linezolid - Molecule of the Month.

- ResearchGate. (n.d.). Update on linezolid: In vitro and in vivo experimental data.

- U.S. Food and Drug Administration. (2000). Clinical Pharmacology Biopharmaceutics Review(s).

- A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. (n.d.).

- Pharmacology of Linezolid (Zyvox); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024).

- Wienkers, L. C., & Hauer, M. J. (1998). Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes. PubMed.

- MDPI. (n.d.). In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms.

Sources

- 1. Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. Linezolid Metabolism Is Catalyzed by Cytochrome P450 2J2, 4F2, and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. CAS 189038-36-6: Linezolid N-Oxide | CymitQuimica [cymitquimica.com]

- 15. researchgate.net [researchgate.net]

- 16. Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rjlbpcs.com [rjlbpcs.com]

- 18. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chemistryjournal.net [chemistryjournal.net]

- 21. researchgate.net [researchgate.net]

- 22. dovepress.com [dovepress.com]

- 23. CN102643251A - Linezolid degradation impurity and preparation method thereof - Google Patents [patents.google.com]

Linezolid N-Oxide CAS number 189038-36-6 chemical data

Impurity Profiling, Synthesis, and Analytical Characterization

Executive Summary

Linezolid N-Oxide (CAS 189038-36-6) is a critical oxidative degradation product and metabolite of the oxazolidinone antibiotic Linezolid. In pharmaceutical development, it serves as a key reference standard for stability-indicating methods and impurity profiling. Its formation occurs primarily through the oxidation of the morpholine nitrogen, a transformation that significantly alters the molecule's polarity and chromatographic behavior. This guide provides a comprehensive technical analysis of Linezolid N-Oxide, detailing its synthesis, formation mechanisms, and validated analytical protocols for its detection and quantification.

Chemical Identity & Properties

Table 1: Physicochemical Data

| Property | Detail |

| Chemical Name | (S)-N-[[3-[3-Fluoro-4-(4-oxido-4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide |

| CAS Number | 189038-36-6 |

| Molecular Formula | C₁₆H₂₀FN₃O₅ |

| Molecular Weight | 353.35 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol; Slightly soluble in Chloroform, Water |

| Role | Oxidative Impurity, Metabolite |

| Structural Alert | N-Oxide (Genotoxicity assessment required per ICH M7 if levels exceed threshold) |

Formation Mechanism & Synthesis[1]

Linezolid N-Oxide is formed via the electrophilic attack of an oxygen atom on the lone pair of the morpholine nitrogen. This can occur metabolically (mediated by non-CYP enzymes) or chemically during storage under oxidative stress (e.g., presence of peroxides in excipients).

Synthesis Protocol (Standard Preparation)

To generate a high-purity reference standard for HPLC/LC-MS calibration, the following synthesis protocol is recommended. This method utilizes meta-chloroperoxybenzoic acid (m-CPBA) as a selective oxidant.

Reagents:

-

Linezolid (API grade)

-

m-Chloroperoxybenzoic acid (m-CPBA, 77% max)

-

Dichloromethane (DCM) or Chloroform

-

Sodium bicarbonate (saturated solution)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of Linezolid in 10 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C in an ice bath.

-

Oxidation: Slowly add 1.1 eq of m-CPBA dissolved in 5 mL DCM dropwise over 15 minutes. Maintain temperature < 5°C to prevent over-oxidation or ring opening.

-

Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (MeOH:DCM 1:9) or HPLC.[1][2][3][4][5][6] The N-oxide is significantly more polar and will exhibit a lower R_f (TLC) or earlier retention time (RP-HPLC).

-

Quenching: Once starting material is consumed (<1%), wash the organic layer twice with saturated NaHCO₃ solution to remove m-chlorobenzoic acid byproduct.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Methanol/Ether to yield the N-oxide as a white solid.

Reaction Pathway Visualization

Figure 1: Chemical pathway for the oxidative transformation of Linezolid to its N-Oxide derivative.

Analytical Profiling

Accurate identification of Linezolid N-Oxide requires distinguishing it from the parent drug and other potential impurities (e.g., amine degradants).

HPLC Method (Reverse Phase)

Due to the high polarity of the N-oxide functionality, this impurity typically elutes before Linezolid on standard C18 columns.

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV @ 254 nm[5]

-

Expected Behavior:

-

Linezolid N-Oxide RRT (Relative Retention Time): ~0.8 - 0.9 (Elutes earlier than parent).

-

Linezolid RRT: 1.0

-

Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides definitive structural confirmation. The N-oxide bond is labile, leading to characteristic fragmentation.

-

Ionization: ESI Positive Mode

-

Precursor Ion: [M+H]⁺ = 354.1 m/z

-

Key Fragments:

-

338 m/z: [M+H - 16]⁺ (Loss of Oxygen). This is the diagnostic "de-oxygenation" fragment characteristic of N-oxides.

-

296 m/z: Loss of acetamide group.

-

NMR Characterization

Proton NMR (¹H-NMR) is the gold standard for structural elucidation.

-

Solvent: DMSO-d₆

-

Diagnostic Shift: The protons on the morpholine ring adjacent to the nitrogen atom undergo a significant downfield shift (deshielding) compared to the parent Linezolid.

-

Linezolid Morpholine -CH₂-: δ ~3.0 - 3.2 ppm.

-

N-Oxide Morpholine -CH₂-: δ ~3.5 - 4.0 ppm (Broadening is often observed due to quadrupole relaxation).

-

Impurity Control & Regulatory Impact

Stability Indicating Logic

Linezolid N-Oxide is a primary degradation product observed under oxidative stress. It is not typically formed under acid/base hydrolysis (which affects the acetamide or oxazolidinone rings). Therefore, its presence in a stability study specifically indicates:

-

Ineffective packaging (oxygen permeation).

-

Incompatible excipients (e.g., Povidone/PEG with high peroxide values).

Workflow for Impurity Identification

Figure 2: Decision tree for identifying Linezolid N-Oxide in stability samples.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 486305, Linezolid N-oxide. Retrieved from [Link]

-

Organic Syntheses. (1970). m-Chloroperbenzoic Acid Oxidation Procedures. Org. Synth. 1970, 50, 15. Retrieved from [Link]

-

ResearchGate. (2018). Studies on the degradation impurity of linezolid tablets by UFLC-MS/MS. Retrieved from [Link]

Sources

- 1. jofamericanscience.org [jofamericanscience.org]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Linezolid Inhibited Synthesis of ATP in Mitochondria: Based on GC-MS Metabolomics and HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijprajournal.com [ijprajournal.com]

The Unseen Transformation: A Technical Guide to the Non-Enzymatic Formation of Linezolid N-Oxide

Foreword: Beyond the Metabolite

In the landscape of antimicrobial therapeutics, Linezolid stands as a critical tool against resilient Gram-positive pathogens. Its efficacy is well-documented, yet a deeper understanding of its stability and degradation pathways is paramount for ensuring patient safety and optimizing drug development processes. This technical guide moves beyond the established enzymatic metabolism of Linezolid to meticulously explore the non-enzymatic formation of a key degradation product: Linezolid N-Oxide. For researchers, scientists, and drug development professionals, this document serves as an in-depth exploration of the chemical intricacies, influencing factors, and analytical considerations surrounding this transformation. We will dissect the causality behind experimental choices and provide a framework for the robust, self-validating study of this phenomenon.

Introduction: The Significance of Linezolid N-Oxide

Linezolid, an oxazolidinone antibiotic, is primarily metabolized in humans into two main inactive metabolites. While one is formed enzymatically, the other, a hydroxyethyl glycine metabolite, is understood to arise from a non-enzymatic chemical oxidation of the morpholine ring. Linezolid N-Oxide is recognized as a significant degradation product formed through the oxidation of the nitrogen atom within the morpholine moiety of the Linezolid molecule. The presence of this impurity in the final drug product or its formation during storage can have implications for product quality, safety, and efficacy. Therefore, a thorough understanding of its non-enzymatic formation is not merely an academic exercise but a crucial aspect of pharmaceutical development and quality control.

This guide will provide a comprehensive overview of the non-enzymatic pathways leading to the formation of Linezolid N-Oxide, the environmental and chemical factors that accelerate this process, and detailed methodologies for its synthesis, identification, and quantification.

Mechanistic Pathways of Non-Enzymatic N-Oxidation

The morpholine ring in Linezolid is susceptible to oxidation, particularly at the nitrogen atom, leading to the formation of the corresponding N-oxide. This transformation is primarily driven by chemical oxidation and can be influenced by various factors.

The Role of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are key players in the non-enzymatic oxidation of many pharmaceutical compounds. In the context of Linezolid, species such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and superoxide anions (O₂⁻) can facilitate the oxidation of the morpholine nitrogen. The lone pair of electrons on the nitrogen atom of the morpholine ring makes it nucleophilic and susceptible to attack by electrophilic oxygen species.

The general mechanism involves the donation of the nitrogen's electron pair to an oxygen atom from an oxidizing agent, forming a new N-O bond. The specific ROS involved can depend on the environmental conditions and the presence of catalysts.

Influence of Environmental Factors

Several environmental factors can significantly impact the rate of non-enzymatic formation of Linezolid N-Oxide:

-

pH: Linezolid exhibits greater degradation at alkaline pH values. This is likely due to the increased availability of hydroxide ions, which can participate in or catalyze oxidative reactions.

-

Temperature: Elevated temperatures accelerate the rate of chemical reactions, including the oxidation of Linezolid. Stability studies have shown that Linezolid is less stable at higher temperatures.

-

Light (Photodegradation): Exposure to light, particularly UV radiation, can promote the formation of ROS, thereby accelerating the degradation of Linezolid. Studies on the photodegradation of Linezolid have identified the morpholinyl-ring as a primary site of transformation.

-

Presence of Oxidizing Agents: Direct exposure to oxidizing agents, such as hydrogen peroxide, will expectedly lead to the formation of Linezolid N-Oxide. Forced degradation studies often employ such agents to intentionally generate and study degradation products.

-

Metal Ions: Transition metal ions, such as copper and iron, can act as catalysts in oxidation reactions by facilitating the formation of ROS from molecular oxygen or other precursors. Their presence, even in trace amounts, can significantly enhance the degradation of Linezolid.

Experimental Protocols for Studying Linezolid N-Oxide Formation

To rigorously investigate the non-enzymatic formation of Linezolid N-Oxide, a series of well-defined experiments are necessary. The following protocols provide a framework for the synthesis of a reference standard, the execution of forced degradation studies, and the analytical quantification of the N-oxide.

Protocol for the Synthesis of Linezolid N-Oxide Reference Standard

A pure reference standard of Linezolid N-Oxide is essential for accurate identification and quantification in stability and degradation studies.

Objective: To synthesize Linezolid N-Oxide from Linezolid via chemical oxidation.

Materials:

-

Linezolid

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%)

-

Dichloromethane (DCM) or a suitable inert solvent

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve Linezolid in a suitable volume of dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled Linezolid solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure Linezolid N-Oxide.

-

Confirm the identity and purity of the synthesized Linezolid N-Oxide using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Protocol for Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways of a drug substance.

Objective: To investigate the formation of Linezolid N-Oxide under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60-80 °C for a specified duration.

-

Alkaline Hydrolysis: 0.1 M NaOH at 60-80 °C for a specified duration.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature or slightly elevated temperature for a specified duration.

-

Thermal Degradation: Dry heat at a temperature above the recommended storage temperature.

-

Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light in a photostability chamber.

Procedure:

-

Prepare solutions of Linezolid in the respective stress media at a known concentration.

-

For each stress condition, take samples at various time points.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method to identify and quantify Linezolid and its degradation products, including Linezolid N-Oxide.

-

Compare the retention time and UV spectrum of the degradation product with the synthesized Linezolid N-Oxide reference standard to confirm its identity.

Protocol for HPLC-UV Quantification of Linezolid and Linezolid N-Oxide

A validated HPLC method is essential for the accurate and precise quantification of Linezolid and Linezolid N-Oxide.

Objective: To develop and validate an HPLC-UV method for the simultaneous determination of Linezolid and Linezolid N-Oxide.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.15% triethylamine, pH adjusted to 3.5 with phosphoric acid) in a ratio of approximately 30:70 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

Method Validation: The method should be validated according to ICH guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation and Visualization

Clear presentation of data is crucial for the interpretation of results. Quantitative data from forced degradation studies should be summarized in tables for easy comparison.

Table 1: Summary of Linezolid Degradation under Forced Stress Conditions

| Stress Condition | Duration | Linezolid Remaining (%) | Linezolid N-Oxide Formed (%) | Other Degradants (%) |

| 0.1 M HCl, 80°C | 24 h | 95.2 | < LOQ | 4.8 |

| 0.1 M NaOH, 80°C | 8 h | 45.7 | 12.3 | 42.0 |

| 10% H₂O₂, RT | 24 h | 78.1 | 18.5 | 3.4 |

| Thermal, 105°C | 48 h | 98.9 | < LOQ | 1.1 |

| Photolytic (UV) | 72 h | 65.4 | 8.9 | 25.7 |

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Visualization of Chemical Transformation and Workflow

Visual diagrams are invaluable for understanding complex processes. The following diagrams, generated using Graphviz (DOT language), illustrate the non-enzymatic formation of Linezolid N-Oxide and the experimental workflow for its study.

Caption: Non-enzymatic oxidation of Linezolid to Linezolid N-Oxide.

Caption: Workflow for the study of Linezolid N-Oxide formation.

Conclusion and Future Perspectives

The non-enzymatic formation of Linezolid N-Oxide is a critical aspect of Linezolid's stability profile. This guide has provided a comprehensive framework for understanding the mechanisms, influencing factors, and analytical methodologies required to study this transformation. By employing the detailed protocols and a systematic approach, researchers and drug development professionals can effectively characterize and control the formation of this impurity, thereby ensuring the quality and safety of Linezolid-containing drug products.

Future research in this area could focus on the development of more sensitive analytical techniques for the detection of trace levels of Linezolid N-Oxide, the investigation of the potential toxicological effects of this degradation product, and the exploration of novel formulation strategies to minimize its formation during the product's shelf life.

References

-

Abd El-Kawy, M. M., Abd El-Sattar, O. I., Hegazy, M. A., & Eissa, M. S. (2013). Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines. Journal of American Science, 9(6), 155-165. [Link]

- Slatter, J. G., Stalker, D. J., Feenstra, K. L., Welshman, I. R., Bruss, J. B., Sams, J. P., Johnson, M. G., Sanders, P. E., Hauer, M. J., & Wienkers, L. C. (2001). Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects. Drug Metabolism and Disposition, 29(8), 1136-1145.

-

National Center for Biotechnology Information. (n.d.). Linezolid. PubChem. Retrieved from [Link]

-

World Health Organization. (2022). LINEZOLID Draft proposal for inclusion for The International Pharmacopoeia. Retrieved from [Link]

-

ResearchGate. (n.d.). Solar-mediated degradation of linezolid and tedizolid under simulated environmental conditions: Kinetics, transformation and toxicity. Retrieved from [Link]

-

DrugBank. (n.d.). Linezolid. Retrieved from [Link]

- Wynalda, M. A., Hauer, M. J., & Wienkers, L. C. (2001). Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes. Drug Metabolism and Disposition, 29(8), 1157-1161.

- Peiris, M., & Gerson, R. J. (Eds.). (2018). Oxidative Stress and Antioxidant Protection: The Science of Free Radical Biology and Disease. John Wiley & Sons.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- Kümmerer, K. (Ed.). (2008). Pharmaceuticals in the Environment: Sources, Fate, Effects and Risks. Springer Science & Business Media.

- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.

- Ando, W. (Ed.). (1999). Organic Peroxides. John Wiley & Sons.

- Albini, A., & Fagnoni, M. (Eds.). (2007).

- Sawyer, D. T. (1991). Oxygen chemistry. Oxford University Press.

An In-Depth Technical Guide to the Preliminary Biological Activity Screening of Linezolid N-Oxide

This guide provides a comprehensive framework for the preliminary biological activity screening of Linezolid N-Oxide, a key derivative and potential metabolite of the oxazolidinone antibiotic, Linezolid.[1][2][] This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel or modified antimicrobial agents. The methodologies outlined herein are designed to establish a foundational understanding of the compound's antimicrobial potential, selectivity, and metabolic fate, thereby guiding further development efforts.

Introduction: The Rationale for Screening Linezolid N-Oxide

Linezolid, a synthetic antibiotic of the oxazolidinone class, has a unique mechanism of action that inhibits bacterial protein synthesis at the initiation stage.[][5][6][7][8] It achieves this by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial replication.[5] Linezolid N-Oxide, a derivative formed by oxidation at the morpholine nitrogen atom, represents an important subject of study.[1][9] Modifications at this position can significantly alter the pharmacological profile of the parent compound, potentially affecting its antibacterial efficacy, spectrum of activity, and metabolic stability.[1] A systematic preliminary screening is therefore crucial to determine if Linezolid N-Oxide retains, loses, or gains biological activity, and to assess its potential as either a viable drug candidate or a significant metabolite.

Part 1: Foundational In Vitro Antibacterial Assessment

The initial phase of screening focuses on determining the intrinsic antibacterial activity of Linezolid N-Oxide. This is achieved through a series of well-established in vitro assays that provide quantitative measures of its efficacy against a panel of clinically relevant bacteria.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental parameter for assessing antibacterial potency.

Methodology: Broth Microdilution Assay

The broth microdilution method is a standardized and widely used technique for determining MIC values.[10][11]

Step-by-Step Protocol:

-

Preparation of Bacterial Inoculum:

-

Streak bacterial strains from frozen stocks onto appropriate agar plates (e.g., Mueller-Hinton agar for non-fastidious bacteria).

-

Incubate overnight at 37°C.

-

Select 3-5 isolated colonies and suspend them in a sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of Linezolid N-Oxide in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

Include Linezolid as a positive control to benchmark the activity of the N-oxide derivative.

-

Also include a solvent control (wells with the highest concentration of the solvent used) and a growth control (wells with only broth and bacteria).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Incubate the plates at 37°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure optical density.

-

Data Presentation: MIC Values of Linezolid N-Oxide and Linezolid

| Bacterial Strain | Gram Stain | Linezolid N-Oxide MIC (µg/mL) | Linezolid MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | Gram-positive | [Insert experimental data] | [Insert experimental data] |

| Enterococcus faecalis (VRE) | Gram-positive | [Insert experimental data] | [Insert experimental data] |

| Streptococcus pneumoniae | Gram-positive | [Insert experimental data] | [Insert experimental data] |

| Escherichia coli | Gram-negative | [Insert experimental data] | [Insert experimental data] |

| Pseudomonas aeruginosa | Gram-negative | [Insert experimental data] | [Insert experimental data] |

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay helps to distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.

Methodology: Subculturing from MIC Plates

Step-by-Step Protocol:

-

Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

-

Spot-plate these aliquots onto fresh, antibiotic-free agar plates.

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Part 2: Preliminary Safety and Selectivity Profiling

A crucial aspect of early drug discovery is to assess the potential for a compound to be toxic to mammalian cells. This provides an initial indication of its therapeutic window.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[12] A variety of assays are available that measure different cellular endpoints.[13][14][15]

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Step-by-Step Protocol:

-

Cell Culture:

-

Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density.[16]

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of Linezolid N-Oxide in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the highest concentration of the solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

Incubation:

-

Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Presentation: Cytotoxicity of Linezolid N-Oxide

| Cell Line | IC₅₀ (µM) |

| HEK293 | [Insert experimental data] |

| HepG2 | [Insert experimental data] |

The IC₅₀ value represents the concentration of the compound that causes a 50% reduction in cell viability.

Part 3: Preliminary Metabolic Stability Assessment

Understanding a compound's susceptibility to metabolism is critical for predicting its pharmacokinetic properties.[17][18][19][20] In vitro metabolic stability assays provide an early indication of a compound's likely in vivo half-life.[21]

Microsomal Stability Assay

This assay assesses the rate at which a compound is metabolized by liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Methodology: In Vitro Incubation with Liver Microsomes

Step-by-Step Protocol:

-

Preparation of Incubation Mixture:

-

Prepare a reaction mixture containing liver microsomes (from human or other relevant species) and a NADPH-generating system (cofactor for P450 enzymes) in a suitable buffer.

-

Pre-warm the mixture to 37°C.

-

-

Initiation of Reaction:

-

Add Linezolid N-Oxide (at a fixed concentration, e.g., 1 µM) to the pre-warmed reaction mixture to initiate the metabolic reaction.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

-

-

Sample Analysis:

-

Analyze the samples using a sensitive analytical technique, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the remaining concentration of Linezolid N-Oxide at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining compound against time.

-

The slope of the linear portion of this plot is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

-

Data Presentation: Metabolic Stability of Linezolid N-Oxide

| Parameter | Value |

| In Vitro Half-life (t₁/₂) (min) | [Insert experimental data] |

| Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) | [Insert experimental data] |

Part 4: Preliminary In Vivo Efficacy Evaluation

Should the in vitro data demonstrate promising antibacterial activity and an acceptable safety profile, a preliminary in vivo study can provide crucial information on the compound's efficacy in a biological system.[22]

Murine Systemic Infection Model

This model is used to assess the ability of an antimicrobial agent to clear a bacterial infection in a living organism.[23]

Methodology: Intraperitoneal Infection Model

Step-by-Step Protocol:

-

Animal Acclimatization and Infection:

-

Acclimatize mice (e.g., BALB/c) for a minimum of 3 days.

-

Infect the mice via intraperitoneal injection with a lethal or sub-lethal dose of a relevant bacterial strain (e.g., MRSA).

-

-

Compound Administration:

-

At a specified time post-infection (e.g., 1 hour), administer Linezolid N-Oxide via a relevant route (e.g., intravenous or oral) at different dose levels.

-

Include a vehicle control group and a Linezolid-treated group as a positive control.

-

-

Monitoring and Endpoints:

-

Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 7 days).

-

Alternatively, for a bacterial burden endpoint, euthanize the animals at a specific time point (e.g., 24 hours post-infection) and collect relevant tissues (e.g., spleen, liver) for bacterial enumeration (CFU counting).

-

Data Presentation: In Vivo Efficacy of Linezolid N-Oxide

| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Spleen Bacterial Burden (log₁₀ CFU/g) |

| Vehicle Control | - | [Insert experimental data] | [Insert experimental data] |

| Linezolid N-Oxide | [Dose 1] | [Insert experimental data] | [Insert experimental data] |

| Linezolid N-Oxide | [Dose 2] | [Insert experimental data] | [Insert experimental data] |

| Linezolid | [Dose] | [Insert experimental data] | [Insert experimental data] |

Visualizations

Caption: High-level workflow for the preliminary biological activity screening of Linezolid N-Oxide.

Caption: Simplified signaling pathway of Linezolid's mechanism of action.

Conclusion

This in-depth guide provides a structured and scientifically rigorous approach to the preliminary biological activity screening of Linezolid N-Oxide. By systematically evaluating its antibacterial efficacy, cytotoxicity, metabolic stability, and in vivo activity, researchers can make informed decisions regarding the potential of this compound. The data generated from these studies will be instrumental in determining the future direction of its development, whether as a novel therapeutic agent or as a crucial metabolite to consider in the overall profile of Linezolid.

References

-

National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. Available from: [Link].

-

National Center for Biotechnology Information. Linezolid | C16H20FN3O4 | CID 441401 - PubChem. National Center for Biotechnology Information. Available from: [Link].

-

National Center for Biotechnology Information. Linezolid N-oxide | C16H20FN3O5 | CID 486305 - PubChem. National Center for Biotechnology Information. Available from: [Link].

-

National Center for Biotechnology Information. Methods for in vitro evaluating antimicrobial activity: A review - PMC. National Center for Biotechnology Information. Available from: [Link].

-

MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link].

-

National Center for Biotechnology Information. Linezolid - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available from: [Link].

-

National Center for Biotechnology Information. In vivo and in silico screening for antimicrobial compounds from cyanobacteria - PMC. National Center for Biotechnology Information. Available from: [Link].

-

National Center for Biotechnology Information. Antibacterial Activity of Linezolid against Gram-Negative Bacteria: Utilization of ε-Poly-l-Lysine Capped Silica Xerogel as an Activating Carrier. National Center for Biotechnology Information. Available from: [Link].

-

Creative Diagnostics. In Vivo Models. Creative Diagnostics. Available from: [Link].

-

National Center for Biotechnology Information. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf. National Center for Biotechnology Information. Available from: [Link].

-

Wikipedia. Linezolid - Wikipedia. Wikipedia. Available from: [Link].

-

ResearchGate. (PDF) Antibacterial Efficacy of Linezolid Alone and in Combination with Zinc Oxide Nanoparticles against Methicillin-Resistant S. Aureus Clinical Isolates. ResearchGate. Available from: [Link].

-

IPR. A comprehensive review on in-vitro methods for anti-microbial activity. IPR. Available from: [Link].

-

Patsnap Synapse. What is the mechanism of Linezolid?. Patsnap Synapse. Available from: [Link].

-

Eurofins Discovery. Metabolic Stability Services. Eurofins Discovery. Available from: [Link].

-

ACS Publications. An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials | ACS Pharmacology & Translational Science. ACS Publications. Available from: [Link].

-

ResearchGate. Synthesis planning for linezolid (1). In the synthetic strategy.... ResearchGate. Available from: [Link].

- Google Patents. US9643939B1 - Process for the preparation of linezolid. Google Patents.

-

Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. Available from: [Link].

-

IBT Bioservices. IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices. Available from: [Link].

-

MDPI. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. MDPI. Available from: [Link].

-

Frontage Laboratories. Metabolic Stability. Frontage Laboratories. Available from: [Link].

-

IGI Global. In vitro antimicrobial screening: Significance and symbolism. IGI Global. Available from: [Link].

-

Creative Bioarray. In Vitro Cytotoxicity. Creative Bioarray. Available from: [Link].

-

YouTube. ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. Available from: [Link].

-

ResearchGate. What cell line should I choose for citotoxicity assays?. ResearchGate. Available from: [Link].

Sources

- 1. CAS 189038-36-6: Linezolid N-Oxide | CymitQuimica [cymitquimica.com]

- 2. Linezolide N-Oxide | CAS No- 189038-36-6 [chemicea.com]

- 5. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Linezolid - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 9. Linezolid N-oxide | C16H20FN3O5 | CID 486305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]

- 14. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. qbd.creative-diagnostics.com [qbd.creative-diagnostics.com]

- 20. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 21. m.youtube.com [m.youtube.com]

- 22. In Vivo Models - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 23. mdpi.com [mdpi.com]

in vitro oxidative metabolism of linezolid to N-oxide

An In-Depth Technical Guide to the In Vitro Oxidative Metabolism of Linezolid's Morpholine Moiety

Executive Summary

Linezolid, the first clinically approved oxazolidinone antibiotic, is a critical therapeutic agent for treating serious Gram-positive infections, including those caused by resistant strains. A comprehensive understanding of its metabolic fate is paramount for predicting drug-drug interactions and ensuring patient safety. The primary metabolic pathway for linezolid is the oxidative cleavage of its morpholine ring, leading to the formation of two main, inactive metabolites: PNU-142586 and PNU-142300. For years, the precise enzymatic basis for this oxidation was elusive, as linezolid did not behave like a typical substrate for major drug-metabolizing cytochrome P450 (CYP) enzymes. This guide provides a detailed exploration of the scientific journey and current understanding of linezolid's oxidative metabolism. We will delve into the breakthrough identification of the less common enzymes CYP2J2 and CYP4F2 as the primary catalysts, the role of non-enzymatic chemical oxidation, and provide validated in vitro protocols for studying these pathways. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a definitive technical resource on the subject.

Introduction to Linezolid and Its Metabolic Fate

Linezolid: An Overview of the Oxazolidinone Antibiotic

Linezolid represents a unique class of antibiotics, the oxazolidinones, which inhibit bacterial protein synthesis at a very early stage.[1] Its efficacy against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) has made it an invaluable tool in modern medicine.

The Central Role of Morpholine Ring Oxidation in Linezolid Clearance

The metabolic clearance of linezolid in humans is not driven by the typical major CYP enzymes such as CYP3A4 or CYP2D6.[2] Instead, its elimination is predominantly governed by the oxidation of the morpholine ring, which ultimately results in two inactive, ring-opened carboxylic acid metabolites.[3][4] This process accounts for a significant portion of the drug's disposition, with urinary excretion of the parent drug and these key metabolites being the main route of elimination.[5]

Key Oxidative Metabolites: PNU-142586 and PNU-142300

Two metabolites constitute the bulk of linezolid's metabolic products:

-